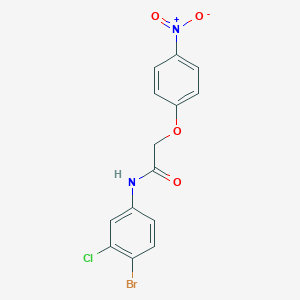![molecular formula C22H21ClN2O5S B322126 2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322126.png)
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Phenoxy Group: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate reagent to form the phenoxy group.
Acetylation: The phenoxy compound is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Amination: Finally, the compound is aminated with 4-methoxyaniline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, sulfides.
Substitution: Azides, thiocyanates.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide shares structural similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
Phenoxyacetamides: Compounds with similar phenoxy and acetamide groups.
Uniqueness
Unique Functional Groups: The combination of phenoxy, sulfonyl, and acetamide groups in a single molecule.
Specific Applications: Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic use.
Propiedades
Fórmula molecular |
C22H21ClN2O5S |
|---|---|
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-15-13-16(23)3-12-21(15)30-14-22(26)24-17-6-10-20(11-7-17)31(27,28)25-18-4-8-19(29-2)9-5-18/h3-13,25H,14H2,1-2H3,(H,24,26) |
Clave InChI |
UYMVUQNEZXHRLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-2-[(3,4-dimethylphenyl)hydrazono]ethanethioamide](/img/structure/B322043.png)
![N-(2-chlorophenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322045.png)

![N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322049.png)
![4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322051.png)
![N-benzyl-4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322052.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322055.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322056.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322057.png)


![2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322069.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B322070.png)
![2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322071.png)
